molecular formula C13H15NO B1297110 1-(4-Methoxyphenyl)-2,5-dimethylpyrrole CAS No. 5044-27-9

1-(4-Methoxyphenyl)-2,5-dimethylpyrrole

Cat. No. B1297110
CAS RN: 5044-27-9
M. Wt: 201.26 g/mol
InChI Key: ZJXMRHDTQFPICU-UHFFFAOYSA-N
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Description

The compound “1-(4-Methoxyphenyl)-2,5-dimethylpyrrole” belongs to a class of organic compounds known as methoxyphenyl compounds, which are characterized by a methoxy group attached to a phenyl ring .


Synthesis Analysis

While specific synthesis methods for “1-(4-Methoxyphenyl)-2,5-dimethylpyrrole” were not found, related compounds such as piperazine derivatives have been synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Dipole Moment Analysis

Researchers conducted a dipole moment analysis on N-phenylpyrrole and its derivatives, including N-(4′-methoxyphenyl)-2,5-dimethylpyrrole. This study provided estimates for their N-aryl rotational angles, contributing to our understanding of the molecular structure and electronic properties of these compounds (Lumbroso, Bertin, & Marschner, 1988).

Polymerization Initiators

In the field of organometallic chemistry, derivatives of 1-(4-Methoxyphenyl)-2,5-dimethylpyrrole were used in the formation of homoleptic and heteroleptic yttrium complexes. These complexes have shown efficiency as initiators for the polymerization of ε-caprolactone, indicating their potential in polymer synthesis and materials science (Matsuo, Mashima, & Tani, 2001).

Molecular Structure Studies

Research into the molecular structures of various N-aryl-substituted compounds, including 1-(4-methoxyphenyl)-2,5-dimethylpyrrole derivatives, revealed insights into their hydrogen-bonded dimeric pairs. These findings are significant in the field of crystallography and molecular design (Burgess, Fawcett, Russell, & Zaisheng, 1998).

Spectroscopic and Electrochemical Properties

A study on diaryl quinone methides, including derivatives of 1-(4-methoxyphenyl)-2,5-dimethylpyrrole, highlighted their solvatochromic properties and acid–base characteristics. These compounds exhibit distinct visible absorptions, making them potential candidates for use as indicators in various applications (Sarma, Kataky, & Baruah, 2007).

Synthesis of Enantiomeric Pairs

In synthetic chemistry, the use of 1-(4-methoxyphenyl)-2,5-dimethylpyrrole derivatives in the synthesis of enantiomeric pairs of 2,5-disubstituted pyrrolidines demonstrates their utility in creating chiral compounds, which is crucial for pharmaceutical and agrochemical industries (Yamamoto, Hoshino, Fujimoto, Ohmoto, & Sawada, 1993).

Corrosion Inhibition

Research into corrosion control highlighted the use of compounds, including 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, as effective inhibitors for mild steel in hydrochloric acid media. This application is significant in industrial maintenance and materials science (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).

Safety And Hazards

The safety data sheet for a related compound, “4-Methoxyphenol”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for “1-(4-Methoxyphenyl)-2,5-dimethylpyrrole” were not found, research on related compounds such as pyrazole derivatives continues to be an active area of study .

properties

IUPAC Name

1-(4-methoxyphenyl)-2,5-dimethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-10-4-5-11(2)14(10)12-6-8-13(15-3)9-7-12/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXMRHDTQFPICU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345983
Record name 1-(4-methoxyphenyl)-2,5-dimethylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-2,5-dimethylpyrrole

CAS RN

5044-27-9
Record name 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5044-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-methoxyphenyl)-2,5-dimethylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
VM Patil, R Sinha, N Masand, J Jain - Digest Journal of …, 2009 - researchgate.net
In recent years, antiepileptic drug development has been one of the most prominent research areas. Although several new anticonvulsants are already in clinical use, some types of …
Number of citations: 18 www.researchgate.net
RN Yadav, T Rohand, BK Banik - Current Organocatalysis, 2023 - ingentaconnect.com
Aim: The synthesis of diverse N-substituted pyrroles utilizing rice malt is identified. The reaction of hexane-2,5-dione with various primary amines develops the intriguing pyrrole scaffold …
Number of citations: 0 www.ingentaconnect.com
BK Banik, S Samajdar, I Banik - The Journal of organic chemistry, 2004 - ACS Publications
Simple synthesis of substituted pyrroles using iodine-catalyzed and montmorillonite KSF-clay-induced modified Paal−Knorr methods has been accomplished with excellent yields. N-…
Number of citations: 294 pubs.acs.org

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